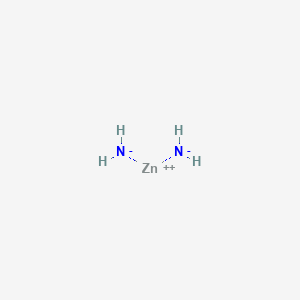
Diaminozinc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Zinc diazanide can be synthesized through the reaction of zinc salts, such as zinc acetate or zinc chloride, with ammonia or amine compounds. The reaction typically occurs in an aqueous solution, where the zinc salt reacts with the amine to form zinc diazanide. The general reaction can be represented as: [ \text{ZnCl}_2 + 2\text{NH}_3 \rightarrow \text{Zn(NH}_2\text{)}_2 + 2\text{HCl} ]
Industrial Production Methods
Industrial production of zinc diazanide involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and crystallization to obtain high-purity zinc diazanide. Techniques such as solvent extraction and recrystallization are commonly employed to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
Zinc diazanide undergoes various chemical reactions, including:
Oxidation: Zinc diazanide can be oxidized to form zinc oxide and nitrogen gas.
Reduction: It can be reduced to elemental zinc and ammonia.
Substitution: The amine groups in zinc diazanide can be substituted with other ligands, such as halides or organic groups.
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents under elevated temperatures.
Reduction: Hydrogen gas or reducing agents like lithium aluminum hydride.
Substitution: Halides or organic reagents in the presence of a suitable catalyst.
Major Products
Oxidation: Zinc oxide (ZnO) and nitrogen gas (N₂).
Reduction: Elemental zinc (Zn) and ammonia (NH₃).
Substitution: Various zinc complexes depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Zinc diazanide has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other zinc compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential antimicrobial properties and interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems and as a component in therapeutic formulations.
Industry: Utilized in the production of advanced materials, such as zinc-based nanomaterials and coatings.
Wirkmechanismus
The mechanism of action of zinc diazanide involves its ability to coordinate with various ligands and form stable complexes. This coordination ability allows it to interact with different molecular targets, such as enzymes and proteins, potentially altering their activity. The pathways involved in these interactions depend on the specific ligands and conditions present in the environment.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zinc oxide (ZnO): A widely used zinc compound with applications in materials science and medicine.
Zinc acetate (Zn(OAc)₂): Commonly used in chemical synthesis and as a dietary supplement.
Zinc chloride (ZnCl₂): Used in various industrial processes and as a catalyst.
Uniqueness
Zinc diazanide is unique due to its specific coordination with amine groups, which imparts distinct chemical properties compared to other zinc compounds. Its ability to form stable complexes with a variety of ligands makes it a versatile compound for research and industrial applications.
Eigenschaften
Molekularformel |
H4N2Zn |
|---|---|
Molekulargewicht |
97.4 g/mol |
IUPAC-Name |
zinc;azanide |
InChI |
InChI=1S/2H2N.Zn/h2*1H2;/q2*-1;+2 |
InChI-Schlüssel |
PQJFBJISJZGASZ-UHFFFAOYSA-N |
Kanonische SMILES |
[NH2-].[NH2-].[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


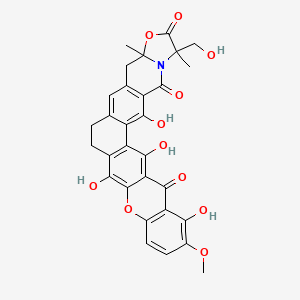

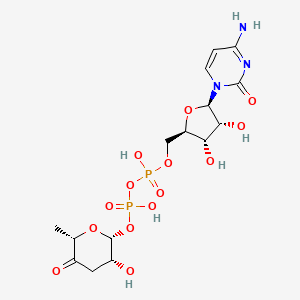

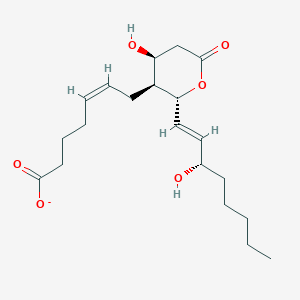

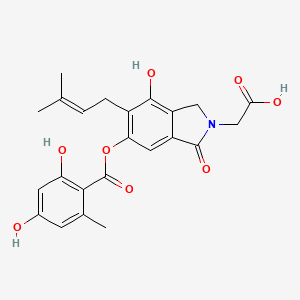
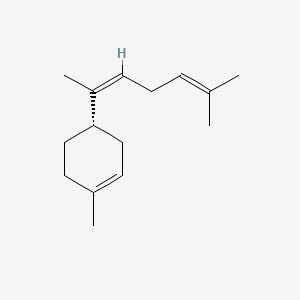
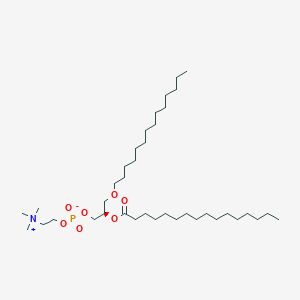
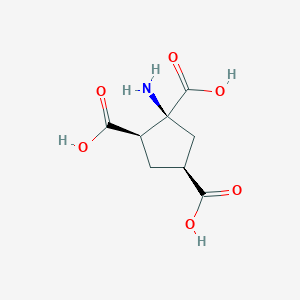
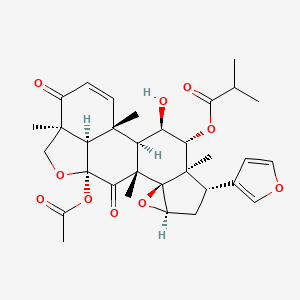
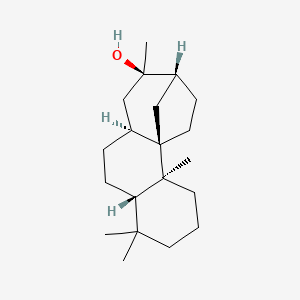
![(2,4-Dibromo-3-{[(4-carbamimidamidobutyl)carbamoyl]oxy}-6-hydroxyphenyl)acetic acid](/img/structure/B1262432.png)
![(2S)-1-[(4S)-2-[2-[(18S,25S,35S)-21-methyl-18-[2-(methylamino)-2-oxoethyl]-16,23,30,33-tetraoxo-25,35-di(propan-2-yl)-3,13,20,27,37-pentathia-7,17,24,31,34,39,40,41,42,43-decazaheptacyclo[34.2.1.12,5.112,15.119,22.126,29.06,11]tritetraconta-1(38),2(43),4,6(11),7,9,12(42),14,19(41),21,26(40),28,36(39)-tridecaen-8-yl]-1,3-thiazol-4-yl]-4,5-dihydro-1,3-oxazole-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B1262433.png)
